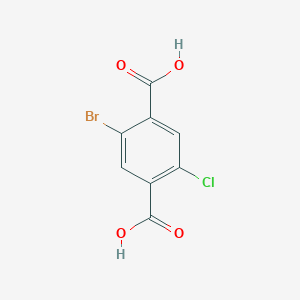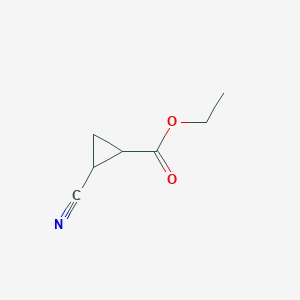
2-Ciano-ciclopropano-1-carboxilato de etilo
Descripción general
Descripción
Ethyl 2-cyanocyclopropane-1-carboxylate is an organic compound with the molecular formula C7H9NO2. It is a derivative of cyclopropane, featuring a cyano group and an ester functional group.
Aplicaciones Científicas De Investigación
Ethyl 2-cyanocyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of cyclopropane-containing molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving cyclopropane derivatives.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Análisis Bioquímico
Biochemical Properties
Ethyl 2-cyanocyclopropane-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the binding of ethyl 2-cyanocyclopropane-1-carboxylate to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
Ethyl 2-cyanocyclopropane-1-carboxylate influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, ethyl 2-cyanocyclopropane-1-carboxylate can modulate the expression of genes involved in oxidative stress responses. This modulation can lead to changes in cellular metabolism, including alterations in the production of reactive oxygen species .
Molecular Mechanism
The molecular mechanism of action of ethyl 2-cyanocyclopropane-1-carboxylate involves its binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For instance, ethyl 2-cyanocyclopropane-1-carboxylate has been found to inhibit certain proteases by binding to their active sites, thereby preventing substrate access. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 2-cyanocyclopropane-1-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that ethyl 2-cyanocyclopropane-1-carboxylate remains stable under specific conditions but may degrade under others, leading to a decrease in its efficacy over time. Long-term exposure to ethyl 2-cyanocyclopropane-1-carboxylate in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of ethyl 2-cyanocyclopropane-1-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved stress responses. At high doses, ethyl 2-cyanocyclopropane-1-carboxylate can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
Ethyl 2-cyanocyclopropane-1-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, which may have different biological activities. The compound’s involvement in metabolic pathways can also affect metabolic flux and the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of ethyl 2-cyanocyclopropane-1-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, ethyl 2-cyanocyclopropane-1-carboxylate may be transported into cells via specific membrane transporters and subsequently distributed to various organelles .
Subcellular Localization
The subcellular localization of ethyl 2-cyanocyclopropane-1-carboxylate is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, ethyl 2-cyanocyclopropane-1-carboxylate may accumulate in the mitochondria, where it can influence mitochondrial function and energy production .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 2-cyanocyclopropane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with 1,2-dibromoethane in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO). The reaction proceeds via nucleophilic substitution, forming the cyclopropane ring and introducing the cyano and ester groups .
Industrial Production Methods: In industrial settings, the synthesis of ethyl 2-cyanocyclopropane-1-carboxylate may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-cyanocyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of ethyl 2-aminocyclopropane-1-carboxylate.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as alcohols or amines can react with the ester group under acidic or basic conditions
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various ester or amide derivatives
Mecanismo De Acción
The mechanism of action of ethyl 2-cyanocyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The cyano group can participate in hydrogen bonding or electrostatic interactions, while the ester group can undergo hydrolysis or other chemical transformations. These interactions and transformations can modulate the activity of biological pathways, leading to various effects .
Comparación Con Compuestos Similares
Ethyl 1-cyanocyclopropane-1-carboxylate: Similar in structure but with different positional isomerism.
Methyl 2-cyanocyclopropane-1-carboxylate: Similar functional groups but with a methyl ester instead of an ethyl ester.
Ethyl 2-cyanocyclobutane-1-carboxylate: Similar functional groups but with a cyclobutane ring instead of a cyclopropane ring
Uniqueness: Ethyl 2-cyanocyclopropane-1-carboxylate is unique due to its specific structural arrangement, which imparts distinct reactivity and properties. The combination of the cyano and ester groups on a cyclopropane ring makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Propiedades
IUPAC Name |
ethyl 2-cyanocyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-2-10-7(9)6-3-5(6)4-8/h5-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSAAQSCUQHJOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80301668 | |
| Record name | ethyl 2-cyanocyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80301668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56447-11-1 | |
| Record name | 56447-11-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145417 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 2-cyanocyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80301668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


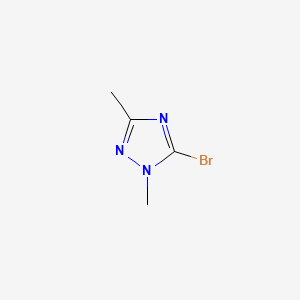
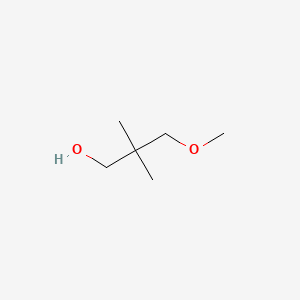
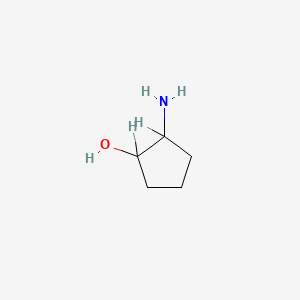
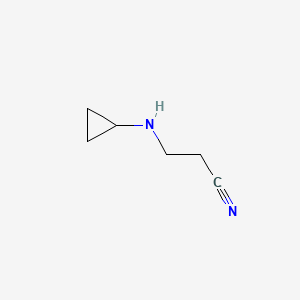

![2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1267069.png)
![2-Bromobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1267070.png)


![3-(3-Amino-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)propanenitrile](/img/structure/B1267076.png)
![4-[(4-Bromophenyl)sulfanyl]butanoic acid](/img/structure/B1267080.png)
![Benzyl N-[(diethylcarbamoyl)methyl]carbamate](/img/structure/B1267082.png)

